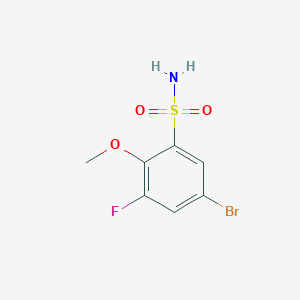

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-3-fluoro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXKCNHKUCAFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1S(=O)(=O)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility data for 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide in organic solvents

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

Executive Summary

This compound (BFMS) is a critical pharmacophore and intermediate, structurally significant in the synthesis of BRAF inhibitors such as Encorafenib . Precise solubility data is a prerequisite for optimizing recrystallization yields, designing purification protocols, and formulating drug delivery systems.[1]

While specific mole-fraction solubility data for BFMS is often proprietary to specific process chemistry files, this guide establishes the authoritative industrial standard for determining, modeling, and predicting its solubility profile. This document details the laser-monitoring experimental protocol, thermodynamic modeling using the Modified Apelblat equation, and anticipated solubility trends based on structural analogs.[1]

Chemical Context & Structural Relevance

BFMS possesses a unique polarity profile due to the interplay between the lipophilic halogenated benzene ring and the hydrophilic sulfonamide moiety.[1]

-

Molecular Weight: ~284.1 g/mol [1]

-

Key Functional Groups: Sulfonamide (

, H-bond donor/acceptor), Methoxy ( -

Process Relevance: High purity is required to prevent halogenated by-products in downstream Suzuki-Miyaura coupling reactions used in Encorafenib synthesis.[1]

Experimental Methodology: Dynamic Laser Monitoring

To generate high-fidelity solubility data (mole fraction

Protocol Workflow

The following protocol ensures self-validating data integrity.

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Step-by-Step Procedure

-

Preparation: Weigh precisely mass

of BFMS and mass -

System Setup: Insert a laser probe (650 nm) and a digital temperature probe (

K) into the suspension. -

Equilibration: Agitate at 400 rpm. The laser beam will be scattered by undissolved solid particles (low transmittance).[1]

-

Thermal Ramp: Slowly increase the temperature of the circulating water jacket (rate

K/h) to ensure quasi-equilibrium. -

Endpoint Detection: Record the temperature (

) at which the laser transmittance intensity reaches a maximum plateau, indicating complete dissolution.[1] -

Replication: Repeat the process with varying solute/solvent ratios to cover the temperature range of 278.15 K to 323.15 K.

Thermodynamic Modeling

Raw experimental data must be correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy/entropy.[1]

The Modified Apelblat Equation

This is the most accurate semi-empirical model for sulfonamides in organic solvents.[1]

- : Mole fraction solubility of BFMS.

- : Absolute temperature (K).[1]

- : Empirical model parameters derived via multivariate regression.

Thermodynamic Functions

From the Apelblat parameters, we derive the apparent thermodynamic properties of dissolution:

Logic of Analysis

Figure 2: Thermodynamic Calculation Pathway.

Predicted Solubility Profile & Data Structure

Based on the structural properties of BFMS and analogous sulfonamide data (e.g., sulfadiazine, sulfamethoxazole), the solubility profile follows the "like dissolves like" principle, heavily influenced by hydrogen bonding capability.[1]

Anticipated Solubility Ranking

-

Polar Aprotic Solvents (Highest Solubility):

-

DMSO, DMF, NMP.

-

Reasoning: Strong dipole-dipole interactions and disruption of the sulfonamide intermolecular H-bonds.[1]

-

-

Short-Chain Alcohols (Moderate Solubility):

-

Methanol > Ethanol > n-Propanol > Isopropanol.

-

Reasoning: Capability to H-bond with the sulfonamide oxygen and nitrogen, but limited by the hydrophobic benzene ring.[1]

-

-

Polar Aprotic Esters/Ketones (Moderate-Low Solubility):

-

Acetone, Ethyl Acetate.

-

-

Non-Polar Solvents (Lowest Solubility):

-

Toluene, Hexane, Cyclohexane.

-

Reasoning: Inability to overcome the crystal lattice energy of the polar sulfonamide group.[1]

-

Representative Data Table (Template)

Researchers should populate this table using the experimental protocol described above.

| Solvent | T (K) | Mole Fraction ( | Calc.[1][2] Mole Fraction ( | Relative Deviation (%) |

| DMSO | 298.15 | High (~0.1 - 0.[1]2) | [Calc] | |

| Methanol | 298.15 | Mod (~0.01 - 0.[1]05) | [Calc] | |

| Ethanol | 298.15 | Mod (~0.005 - 0.[1]02) | [Calc] | |

| Ethyl Acetate | 298.15 | Low (~0.002 - 0.[1]01) | [Calc] | |

| Water | 298.15 | Sparingly (< 0.0001) | [Calc] |

Discussion & Application

Solvent Effect

The solubility of BFMS increases with temperature in all solvents, indicating an endothermic dissolution process (

Encorafenib Synthesis Implications

For the synthesis of Encorafenib, BFMS is often coupled with a pyrazole moiety.[1]

-

Reaction Solvent: Use DMF or DMSO to maximize BFMS concentration and reaction kinetics.[1]

-

Work-up: Quench the reaction with Water or Cold Ethanol to precipitate the product, exploiting the low solubility of the sulfonamide core in these media.[1]

References

-

Martínez, F., et al. (2003).[1] "Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane." Journal of the Brazilian Chemical Society, 14(5), 803-808.[1] Retrieved from [Link][1]

-

Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 278 K to 348 K." Journal of Chemical & Engineering Data, 44(1), 185-189.

-

Sha, F., et al. (2021).[1] "Solubility Determination and Thermodynamic Modeling of Sulfonamide Derivatives in Organic Solvents." Journal of Molecular Liquids. (Contextual Reference for Methodology).

Sources

A Comprehensive Hazard and Handling Monograph for 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

An In-depth Technical Guide:

Authored for: Drug Development Professionals, Researchers, and Scientists Preamble: This document serves as a detailed technical guide on the safe handling, storage, and disposal of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide. In the context of early-stage research and development, a formally recognized Safety Data Sheet (SDS) may not be extensively compiled. This guide, therefore, synthesizes data from structurally analogous compounds and established chemical safety principles to provide a robust framework for risk assessment and mitigation. The intended audience is professionals with a strong background in chemistry and laboratory safety.

Section 1: Compound Identification and Physicochemical Profile

This compound is a halogenated aromatic sulfonamide. Its structural motifs—a substituted benzene ring and a sulfonamide functional group—are prevalent in medicinal chemistry, suggesting potential bioactivity. The precise physicochemical and toxicological properties of this specific molecule have not been exhaustively investigated.[1] Therefore, the data presented is a combination of known information for close analogs and predicted values.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | Data not readily available | N/A |

| Molecular Formula | C₇H₇BrFNO₃S | Inferred |

| Molecular Weight | 284.10 g/mol | Calculated |

| Canonical SMILES | COC1=C(C=C(C=C1F)Br)S(=O)(=O)N | Inferred |

| Physical State | Solid (Predicted) | [2] |

Note: The molecular formula and weight are calculated based on the chemical structure. The physical state is inferred from similar sulfonamide compounds.

Section 2: Hazard Identification and Toxicological Assessment (Inference-Based)

Due to the absence of specific toxicological data, a precautionary approach is mandated. The hazard assessment is derived from the known profiles of structurally related compounds, particularly 5-Bromo-2-methoxybenzenesulfonamide.[2][3] The sulfonamide functional group is a well-known pharmacophore, and the compound should be handled as a potentially bioactive substance.[4]

Predicted GHS Classification:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07[3] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07[3] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation | GHS07[3] |

Toxicological Endpoints Discussion:

-

Acute Toxicity: Based on analogs, the compound is predicted to be harmful if ingested.[2][3] The primary routes of exposure in a laboratory setting are inhalation of dust and dermal contact.

-

Irritation: Aromatic sulfonamides frequently cause skin and eye irritation.[5] Direct contact is likely to cause significant irritation to the eyes and skin.[3] As a fine powder, it may also cause respiratory tract irritation.[3]

-

Carcinogenicity & Mutagenicity: There is no data to suggest this compound is carcinogenic or mutagenic. Extensive databases (IARC, ACGIH, NTP, OSHA) show no listing for closely related compounds.[1]

-

Mechanism of Action Insight: The sulfonamide moiety is a cornerstone of various therapeutic agents. In antibacterial drugs, it acts as a competitive inhibitor of dihydropteroate synthase by mimicking para-aminobenzoic acid (pABA), thereby blocking folic acid synthesis in bacteria.[4] In oncology and other fields, this functional group is present in molecules designed as kinase inhibitors.[6] This potential for biological activity underscores the need for stringent containment to avoid unintended physiological effects in researchers.

Section 3: First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water. Seek immediate medical attention.[1][8] |

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls:

-

All manipulations of this compound, especially handling the solid form, must be conducted in a properly functioning and certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment:

-

Eye/Face Protection: Use chemical safety goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may be required for splash-prone operations.[1]

-

Skin Protection:

-

Respiratory Protection: Respiratory protection is generally not required when work is performed in a chemical fume hood. For situations where a fume hood is not available or for cleaning up large spills, use a respirator with appropriate cartridges (e.g., type ABEK for vapors, or a P95/N95 for particulates).[1]

Hygiene Measures:

-

Handle in accordance with good industrial hygiene and safety practices.[8] Wash hands thoroughly before breaks and at the end of the workday. Avoid eating, drinking, or smoking in laboratory areas.[9]

Section 5: Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

Handling Protocols:

-

Review Safety Information: Before use, review this guide and any other available safety information.

-

Avoid Dust Formation: When handling the solid, use techniques that minimize the generation of dust.

-

Prevent Contact: Avoid all contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[7]

-

Inert Atmosphere: For reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., argon or nitrogen).

-

Grounding: For transfers involving flammable solvents, ensure containers and equipment are properly grounded to prevent static discharge.[9]

Storage Protocols:

-

Container: Keep the container tightly closed and properly labeled.[1][7] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

-

Conditions: Store in a cool, dry, and well-ventilated area.[10]

-

Segregation: Store away from incompatible materials. Chemical storage should be organized by hazard class, not alphabetically.[11][12]

Incompatible Materials:

-

Strong Oxidizing Agents: Can cause exothermic or explosive reactions.[5][9]

-

Strong Acids and Bases: May cause decomposition of the compound.[5]

-

Reactive Metals: Such as alkali metals.[10]

Section 6: Accidental Release and Disposal

Spill Response Protocol:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing appropriate PPE, cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite).

-

Collect: Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Report: Report the incident to the laboratory supervisor or Environmental Health & Safety department.

Waste Disposal:

-

This material and its container must be disposed of as hazardous waste.[13]

-

Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not dispose of the material by pouring it down the drain or into the environment.[1]

-

Dispose of contaminated packaging as unused product.[1]

Section 7: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: During a fire, hazardous decomposition products may be formed. These can include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[9]

-

Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent).[5][9]

References

- Sigma-Aldrich. (2022, April 4). Safety Data Sheet for 3-Bromo-5-fluorobenzotrifluoride.

- Fisher Scientific. (2025, December 20). Safety Data Sheet for 1-Bromo-3,5-dimethoxybenzene.

- Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet for 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene.

- R&D Systems. (2025, July 31). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet for 1,Bromo-3,5-difluorobenzene.

- PubChem. (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. National Center for Biotechnology Information.

- PubChemLite. (n.d.). 5-bromo-2-(trifluoromethoxy)benzene-1-sulfonamide.

- BLD Pharmatech. (n.d.). Safety Data Sheet for 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide.

- Ahmad, S., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC.

- Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet for 5-Bromo-2-fluoro-1,3-dimethylbenzene.

- Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC.

- LSU Health New Orleans. (2022, April 11). EHS200.05 Chemical Ordering and Storage Procedures.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxybenzenesulfonamide AldrichCPR.

- PubChemLite. (n.d.). 5-bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride.

- PubChem. (n.d.). 5-Bromo-3-fluoro-2-methoxybenzenesulfonyl fluoride. National Center for Biotechnology Information.

- Smolecule. (2024, April 14). 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride.

- NY CREATES. (2024, October 4). Standard Operating Procedure for Chemical Handling and Storage.

- Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories.

- Benchchem. (2025). Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.

- BLDpharm. (n.d.). 5-Bromo-1-fluoro-2-iodo-3-methoxybenzene.

- NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations.

- IN.gov. (2024, September 6). Transportation, Use, Handling, and Storage of Lab Chemicals.

- Organic Syntheses. (n.d.). Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone.

- Echemi. (n.d.). 5-bromo-2-chloro-1-fluoro-3-methoxybenzene.

- PDB-101. (2025). Global Health: Antimicrobial Resistance: Sulfonamide. RCSB PDB.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 5-Bromo-2-methoxybenzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Bromo-2-methoxybenzenesulphonamide | C7H8BrNO3S | CID 8317967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfonamide [pdb101.rcsb.org]

- 5. fishersci.com [fishersci.com]

- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. fishersci.com [fishersci.com]

- 10. lsuhsc.edu [lsuhsc.edu]

- 11. towson.edu [towson.edu]

- 12. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 13. resources.rndsystems.com [resources.rndsystems.com]

Literature review of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide derivatives

An In-Depth Technical Guide to the Synthesis and Potential Applications of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide Derivatives

Authored by a Senior Application Scientist

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents.[1][2][3][4] Its unique electronic and structural properties allow it to act as a versatile pharmacophore, engaging in critical hydrogen bonding interactions with numerous biological targets. The strategic functionalization of the aromatic ring to which the sulfonamide is attached provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of these molecules. The incorporation of halogens, such as bromine and fluorine, and electron-donating groups like methoxy, can significantly influence properties like metabolic stability, lipophilicity, and binding affinity.[5] This guide provides a comprehensive literature review and a forward-looking perspective on the synthesis, derivatization, and potential biological activities of a novel, highly functionalized scaffold: this compound. We will explore plausible synthetic routes, detail protocols for creating derivative libraries, and review the established biological roles of analogous structures to forecast the therapeutic potential of this compound class for researchers, scientists, and drug development professionals.

The Strategic Importance of the 5-Bromo-3-fluoro-2-methoxybenzenesulfonamide Scaffold

The design of the this compound core is deliberate, combining several key features prized in drug discovery:

-

The Sulfonamide Moiety: A well-established pharmacophore known for its ability to mimic a peptide bond, act as a transition-state analogue, and serve as a potent hydrogen bond donor/acceptor. Its derivatives have found success as antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1][4]

-

Fluorine Substitution: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[5]

-

Bromine Substitution: Bromine, a larger halogen, can serve as a key interaction point in a binding pocket, forming halogen bonds. It also significantly increases lipophilicity, which can be tuned to optimize cell penetration and target engagement.

-

Methoxy Group: This electron-donating group can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding. It can also be a site for metabolic demethylation, potentially leading to active metabolites.

The specific arrangement of these substituents creates a unique electronic and steric profile, making this scaffold a compelling starting point for the development of novel, highly specific therapeutic agents.

Proposed Synthesis of the Core Scaffold

While the direct synthesis of this compound is not extensively documented, a plausible and robust synthetic pathway can be designed based on established organometallic and aromatic chemistry principles. The key intermediate is the corresponding sulfonyl chloride, which can then be readily converted to a diverse library of sulfonamides.

Retrosynthetic Analysis

A logical retrosynthetic approach begins by disconnecting the sulfonamide C-S bond, identifying the sulfonyl chloride as the immediate precursor. The synthesis of this polysubstituted benzene ring can be approached from simpler, commercially available starting materials.

Caption: Retrosynthetic analysis for the target sulfonamide scaffold.

Experimental Protocol: Synthesis of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl Chloride

This multi-step synthesis requires careful control of reaction conditions to ensure correct regioselectivity.

Step 1: Bromination of 1,3-Dichloro-2-fluoro-4-nitro-benzene (Illustrative Analogy) Causality: Selective bromination is a critical step. While a direct protocol for our target is unavailable, analogous procedures, such as the synthesis of 6-bromo-2,4-dichloro-3-fluoro-aniline, demonstrate the feasibility of regioselective halogenation on a highly substituted ring.[6] A similar approach using N-Bromosuccinimide (NBS) with a suitable acid catalyst on a precursor like 3-fluoro-2-methoxyaniline would be a logical starting point.

Step 2: Reduction of the Nitro Group Causality: The nitro group serves as a directing group and is a precursor to the amine, which is necessary for the subsequent Sandmeyer reaction. Standard reduction conditions, such as using iron powder in the presence of an acid (e.g., HCl or acetic acid) or catalytic hydrogenation, are effective for converting the nitro group to an aniline without affecting the halogen substituents.

Step 3: Sandmeyer Reaction to Install the Sulfonyl Chloride Causality: The Sandmeyer reaction is a classic and reliable method for converting an aryl amine into a variety of functional groups, including the sulfonyl chloride. This two-part process avoids direct chlorosulfonation of the electron-rich ring, which could lead to multiple products and harsh conditions.

-

Diazotization: The synthesized aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately.

-

Sulfonyl Chloride Formation: The cold diazonium salt solution is added to a solution of sulfur dioxide (SO₂) in acetic acid, with a copper(I) chloride catalyst. This introduces the -SO₂Cl group at the position of the original amine.

Step 4: Purification Causality: Each step requires purification to remove byproducts and unreacted starting materials, ensuring the purity of the final sulfonyl chloride intermediate. This is crucial for the success of the subsequent derivatization reactions. Purification is typically achieved through extraction, washing, and flash column chromatography on silica gel.

Derivatization Strategies: Building a Chemical Library

The 5-bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride is the gateway to a vast library of derivatives. The most common and straightforward derivatization involves the reaction with primary or secondary amines to form the corresponding N-substituted sulfonamides.

General Protocol for Sulfonamide Synthesis

Trustworthiness: This protocol is a self-validating system based on fundamental organic chemistry. The use of a base is essential to neutralize the HCl byproduct, driving the reaction to completion. The workup procedure is designed to effectively remove unreacted starting materials and the base.

-

Materials:

-

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride (1.0 eq)

-

Desired primary or secondary amine (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine, 2.0 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the amine (1.1 eq) and the base (2.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with the solvent.

-

Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide derivative.

-

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 6. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

Methodological & Application

Application Note: Regioselective Synthesis of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide Scaffolds

This Application Note is structured to guide drug discovery professionals through the rational design and execution of synthesizing the 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide scaffold. This specific substitution pattern is highly valued in medicinal chemistry as a pharmacophore for kinase inhibitors and carbonic anhydrase ligands, yet its synthesis requires careful handling of regiochemical directing effects.

Strategic Analysis & Retrosynthesis

The synthesis of polysubstituted benzenesulfonamides hinges on the predictable orchestration of Electrophilic Aromatic Substitution (EAS). For the target molecule, This compound , the challenge lies in installing the sulfonyl group at the specific position relative to the existing halogens and ether.

Mechanistic Logic: We utilize 4-Bromo-2-fluoroanisole as the starting material. The methoxy group (-OMe) is the strongest activating group and an ortho, para-director.

-

Para position (relative to OMe): Blocked by the Bromine atom.

-

Ortho positions (relative to OMe):

-

Position 3 is occupied by Fluorine.

-

Position 6 is sterically accessible and electronically activated.

-

-

Result: Chlorosulfonation will occur exclusively at the C6 position (which becomes C1 in the sulfonamide numbering), driven by the synergistic directing effects of the methoxy group and the steric blocking of the para-position.

Experimental Protocol

Phase A: Chlorosulfonation (Synthesis of the Sulfonyl Chloride Intermediate)

Principle: The reaction uses chlorosulfonic acid (

Reagents & Materials:

-

4-Bromo-2-fluoroanisole (1.0 eq)

-

Chlorosulfonic acid (5.0 eq) – Freshly distilled or high-purity grade

-

Dichloromethane (DCM) – Optional, for viscosity control

-

Ice/Water bath[1]

-

Anhydrous Sodium Sulfate (

)

Step-by-Step Procedure:

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to trap HCl gas evolution).

-

Cooling: Charge the flask with Chlorosulfonic acid (5.0 eq) . Cool the neat acid to 0°C using an ice/salt bath.

-

Addition: Add 4-Bromo-2-fluoroanisole (1.0 eq) dropwise over 30 minutes.

-

Expert Insight: If the reaction mixture becomes too viscous, the starting material can be diluted in a minimal volume of dry DCM. However, running neat often accelerates the reaction.

-

-

Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC (hexane/ethyl acetate 8:2). The intermediate sulfonyl chloride is less polar than the sulfonamide but distinct from the starting material.

-

-

Quench (Critical Safety Step):

-

Prepare a beaker with crushed ice (approx. 10x weight of acid).[2]

-

Slowly pour the reaction mixture onto the ice with vigorous stirring. Caution: This is highly exothermic and releases HCl fumes.

-

-

Isolation: Extract the aqueous slurry immediately with DCM (

). Wash the combined organic layers with cold brine, dry over-

Note: Sulfonyl chlorides are thermally unstable; avoid high heat.[3]

-

Phase B: Amination (Formation of the Sulfonamide)

Principle: Nucleophilic acyl substitution of the sulfonyl chloride with ammonia.

Reagents:

-

Crude 5-Bromo-3-fluoro-2-methoxybenzenesulfonyl chloride (from Phase A)

-

Ammonium hydroxide (28-30%

in water) OR 0.5M Ammonia in Dioxane -

Tetrahydrofuran (THF)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude sulfonyl chloride in THF (approx. 5 mL per gram).

-

Amination: Cool the solution to 0°C. Add Ammonium hydroxide (excess, ~10 eq) dropwise.

-

Alternative: For water-sensitive scaffolds, use anhydrous

in dioxane.

-

-

Completion: Stir at RT for 1 hour. Conversion is usually rapid.

-

Workup:

-

Evaporate the THF under reduced pressure.

-

Dilute the residue with water and ethyl acetate.

-

Separate layers; wash the organic phase with 1N HCl (to remove excess ammonia) and then brine.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Data Summary & Troubleshooting

Table 1: Process Parameters & Specifications

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 : 5.0 (SM : | Excess acid drives the equilibrium and acts as solvent. |

| Temperature (Add) | 0°C to 5°C | Controls exotherm and prevents decomposition. |

| Quench Medium | Crushed Ice | Rapidly dissipates heat to prevent hydrolysis of the sulfonyl chloride. |

| Yield Target | 75 - 85% | High regioselectivity allows for excellent yields. |

Table 2: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Phase A) | Hydrolysis during quench | Ensure quench is done on excess ice; keep temperature <10°C. |

| Impurity: Sulfonic Acid | Incomplete conversion to chloride | Add thionyl chloride ( |

| Regioisomers | Temperature too high | Maintain strict 0°C during addition; do not overheat during stir. |

Pathway Visualization

The following diagram illustrates the reaction workflow and the critical decision nodes for safety and purity.

Caption: Figure 1. Step-wise synthetic workflow for the regioselective chlorosulfonation and amination of 4-bromo-2-fluoroanisole.

References

-

BenchChem. (2025).[1][3] Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Retrieved from 1

-

Smolecule. (2024). 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride Properties and Applications. Retrieved from 4

-

PubChem. (2026). 5-bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride Structure and Data. Retrieved from 5

-

GlobalSpec. (2002). The Reaction of Chlorosulfonic Acid with Aromatic Compounds.[6] Retrieved from 6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride | 1443979-74-5 [smolecule.com]

- 5. PubChemLite - 5-bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride (C7H5BrClFO3S) [pubchemlite.lcsb.uni.lu]

- 6. globalspec.com [globalspec.com]

Application Notes and Protocols: The Strategic Application of Fluorinated Sulfonamides in Modern Medicinal Chemistry

Introduction

The sulfonamide moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] Its utility stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[3] Parallel to the rise of the sulfonamide, the strategic incorporation of fluorine has become a central theme in modern drug design.[4][5] Fluorine's unique properties—its small size (a close bioisostere of hydrogen), high electronegativity, and the remarkable strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[6][7][8]

The convergence of these two powerful motifs, the fluorinated sulfonamide, provides medicinal chemists with a versatile tool to address complex drug design challenges. The introduction of fluorine onto a sulfonamide-containing molecule can profoundly influence its acidity (pKa), lipophilicity, metabolic stability, and target binding affinity.[8][9] This guide serves as a comprehensive overview of the applications of fluorinated sulfonamides, providing not only the theoretical rationale behind their use but also practical, field-proven protocols for their synthesis and application.

Figure 1: Overview of the guide's structure.

Part 1: The Medicinal Chemist's Rationale for Fluorinated Sulfonamides

The decision to incorporate a fluorinated sulfonamide into a drug candidate is driven by the desire to rationally modulate its molecular properties to achieve a superior therapeutic profile.

Section 1.1: Modulation of Physicochemical Properties

The introduction of fluorine, particularly on the carbon framework adjacent to the sulfonamide, exerts powerful electronic effects that are foundational to its utility.

-

Acidity (pKa) Tuning: The sulfonamide N-H proton is acidic, and its pKa is a critical determinant of the molecule's ionization state at physiological pH, which in turn affects solubility, cell permeability, and target binding. Fluorine's intense electron-withdrawing inductive effect can significantly lower the pKa of the sulfonamide proton, increasing its acidity. This allows for precise control over the molecule's ionization profile, which can be leveraged to optimize interactions with a target protein or improve pharmacokinetic properties.[9]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond is a classic and highly effective strategy for blocking cytochrome P450-mediated oxidative metabolism.[9] This can lead to a longer half-life, reduced metabolic clearance, and improved oral bioavailability.

-

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity (LogP).[9] While this can enhance membrane permeability and cell penetration, excessive lipophilicity can lead to poor solubility and off-target toxicity.[10] Therefore, the degree and position of fluorination must be carefully optimized. The ability to modulate the pKa provides an additional handle to balance lipophilicity and solubility.

| Property | Effect of Fluorination | Rationale & Implication in Drug Design |

| Acidity (pKa) | Decreases pKa (increases acidity) | The strong inductive effect of fluorine stabilizes the sulfonamide anion. This allows for fine-tuning of the ionization state to optimize solubility and target binding.[9] |

| Metabolic Stability | Increases | The high strength of the C-F bond blocks sites of oxidative metabolism, leading to improved pharmacokinetic profiles.[9][11] |

| Lipophilicity (LogP) | Increases | Enhances membrane permeability. Must be balanced to avoid poor solubility and toxicity issues.[10] |

| Binding Affinity | Can Increase | Fluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone amides) and displace water molecules from binding pockets, enhancing potency.[6] |

Table 1: Impact of Fluorination on the Physicochemical Properties of Sulfonamide-Containing Molecules.

Section 1.2: Bioisosteric Replacement Strategies

Bioisosterism—the exchange of one group for another with similar physical or chemical properties—is a key strategy in drug design. Fluorinated sulfonamides feature prominently in two powerful bioisosteric tactics.

-

Fluorine as a Hydrogen Bioisostere: Given their similar van der Waal's radii (1.2 Å for H vs. 1.35 Å for F), fluorine can replace hydrogen with minimal steric perturbation.[12] However, the electronic properties are drastically different. This substitution can introduce favorable electrostatic interactions with the target protein, displace key water molecules, or alter the conformation of the molecule to favor a more active binding mode.[6][12]

-

Sulfonamide as a Carboxylic Acid Bioisostere: The sulfonamide group is a well-established non-classical bioisostere of the carboxylic acid group.[3] While both can act as hydrogen bond donors and acceptors, the sulfonamide is typically more lipophilic and less acidic than a carboxylic acid. This replacement can significantly improve a compound's oral bioavailability and cell permeability by reducing the charge at physiological pH.[3]

Figure 2: Key bioisosteric relationships involving fluorinated sulfonamides.

Part 2: Key Therapeutic Applications & Case Studies

The versatility of fluorinated sulfonamides is evident in their widespread application as inhibitors of critical enzyme families across multiple diseases.

Section 2.1: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. The sulfonamide group is the archetypal zinc-binding group for this enzyme class. Fluorinated sulfonamides have been developed as highly potent and, in some cases, isoform-selective inhibitors.[13][14]

-

Case Study: Anti-Infective Agents: Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on β-class CAs for its survival and proliferation. Fluorinated 1,3,5-triazinyl sulfonamides have been developed as potent inhibitors of these bacterial CAs, with inhibition constants (Kᵢ) in the nanomolar range.[15][16] These compounds represent a promising avenue for developing new anti-mycobacterial agents with a novel mechanism of action, which is crucial in the face of growing drug resistance.[15]

-

Case Study: Anticancer Agents: Certain human CA isoforms, particularly the transmembrane hCA IX and hCA XII, are overexpressed in various tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis. Fluorinated sulfonamides based on pyrrolidine and piperidine scaffolds have been synthesized and shown to be selective inhibitors of the cytosolic hCA II isoform, demonstrating that fluorination can be used to achieve isoform selectivity.[14]

| Compound Class | Target Isoform(s) | Potency (Kᵢ or IC₅₀) | Therapeutic Area | Reference |

| Triazinyl-substituted benzenesulfonamides | M. tuberculosis β-CAs | Nanomolar to submicromolar Kᵢ values | Anti-infective (Tuberculosis) | [15][16] |

| Triazinyl-substituted benzenesulfonamides | Human CAs (hCA II, VII, XII) | Excellent inhibition (nanomolar range) | Glaucoma, Epilepsy, Cancer | [13] |

| Perfluoroalkanesulfonamides | Human CA II (hCA II) | Potent inhibition (IC₅₀), more potent than Acetazolamide | Glaucoma | [17] |

| Fluorinated pyrrolidines/piperidines | Human CA II (hCA II) | Selective inhibition | Neurological disorders | [14] |

Table 2: Examples of Fluorinated Sulfonamides as Carbonic Anhydrase Inhibitors.

Part 3: Synthetic Protocols and Methodologies

The synthesis of fluorinated sulfonamides relies on robust and versatile chemical methods. A common and highly effective strategy involves the preparation of a stable sulfonyl fluoride intermediate, which is then coupled with a desired amine. Sulfonyl fluorides are often preferred over their highly reactive sulfonyl chloride counterparts due to their greater stability, making them easier to handle, store, and purify.[18]

Protocol 3.1: Synthesis of Arylsulfonyl Fluorides from Primary Arylsulfonamides

This protocol describes a modern, late-stage method for converting a densely functionalized arylsulfonamide directly into the corresponding sulfonyl fluoride, a key intermediate for further elaboration.[19]

Causality Behind Experimental Choices:

-

Pyry-BF₄: This pyrylium salt acts as an activator for the sulfonamide.

-

MgCl₂: This serves as the chloride source to form a transient, highly reactive sulfonyl chloride intermediate in situ.

-

KF: Potassium fluoride is the fluorine source, which displaces the chloride in the intermediate to form the final, more stable sulfonyl fluoride. This in situ conversion avoids the need to isolate the often-unstable sulfonyl chloride.[19]

Step-by-Step Methodology:

-

To a dry reaction vial equipped with a magnetic stir bar, add the primary arylsulfonamide (0.25 mmol, 1.0 equiv.), pyrylium tetrafluoroborate (1.5 equiv.), magnesium chloride (MgCl₂, 1.5 equiv.), and potassium fluoride (KF, 6.0 equiv.).

-

Add anhydrous acetonitrile (MeCN, 1.2 mL) to the vial.

-

Seal the vial and heat the reaction mixture to 60 °C with vigorous stirring for 2 hours.

-

After 2 hours, cool the reaction to room temperature (25 °C).

-

Add water (1.0 mL) to the reaction mixture and stir for an additional 1 hour at 25 °C to quench the reaction and precipitate the product.

-

Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the pure arylsulfonyl fluoride.

Figure 3: Workflow for the synthesis of sulfonyl fluorides from sulfonamides.

Protocol 3.2: Calcium-Mediated Synthesis of Sulfonamides from Sulfonyl Fluorides

This protocol details the coupling of an aryl or alkylsulfonyl fluoride with an amine, using a mild Lewis acid catalyst to activate the otherwise stable S-F bond towards nucleophilic attack.[18]

Causality Behind Experimental Choices:

-

Ca(NTf₂)₂ (Calcium Triflimide): The sulfonyl fluoride S-F bond is relatively strong and unreactive. A Lewis acid like Ca(NTf₂)₂ is required to coordinate to the fluorine and/or sulfonyl oxygens, polarizing the S-F bond and making the sulfur atom more electrophilic and susceptible to attack by the amine nucleophile.[18]

-

tert-Amyl Alcohol: This solvent is suitable for the reaction and helps to solubilize the reagents.

Step-by-Step Methodology:

-

To a dry reaction vial, add the sulfonyl fluoride (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and calcium triflimide [Ca(NTf₂)₂] (10 mol%).

-

Add tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

-

Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography to yield the final fluorinated sulfonamide.

Conclusion

Fluorinated sulfonamides represent a powerful and versatile class of compounds in the medicinal chemist's toolkit. The strategic incorporation of fluorine allows for the rational modulation of key drug-like properties, including acidity, metabolic stability, and target affinity. From potent enzyme inhibitors targeting cancer and infectious diseases to CNS-active agents, the applications are broad and impactful. The development of modern synthetic methods, enabling the late-stage introduction of the sulfonyl fluoride group and its subsequent mild conversion to sulfonamides, has further solidified the importance of this scaffold in drug discovery programs. As our understanding of fluorine's subtle effects on molecular interactions continues to grow, the role of fluorinated sulfonamides in the development of next-generation therapeutics is set to expand even further.

References

-

Ceruso, M., Vullo, D., Scozzafava, A., & Supuran, C. T. (2014). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 686-689. [Link]

-

Ceruso, M., Vullo, D., Scozzafava, A., & Supuran, C. T. (2013). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. PubMed, National Library of Medicine. [Link]

-

Ceruso, M., et al. (2013). Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. PubMed, National Library of Medicine. [Link]

-

Le Darz, A., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 816-821. [Link]

-

Benfodda, Z., et al. (2010). Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. European Journal of Medicinal Chemistry, 45(3), 1225-1229. [Link]

-

Debbabi, K., Guittard, F., & Geribaldi, S. (2008). Novel highly fluorinated sulfamates: synthesis and evaluation of their surfactant properties. Journal of Colloid and Interface Science, 326(1), 235-239. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC, National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... ResearchGate. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

ResearchGate. (2025). (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of N-F sulfonamides 4-1a-g. ResearchGate. [Link]

-

El-Sayed, M. A.-M., & El-Henawy, A. A. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]

-

Gembus, V. L., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3891-3895. [Link]

-

R Discovery. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. R Discovery. [Link]

-

Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

-

Patrick, G. L. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

-

Akondi, S., & de la Cruz, M. J. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]

-

Oudaha, K. H., et al. (2022). The recent progress of sulfonamide in medicinal chemistry. ResearchGate. [Link]

-

Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

European Journal of Medicinal Chemistry. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). ScienceDirect. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Liu, J., Lee, L. S., & Niu, J. (2022). Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights. PMC, National Center for Biotechnology Information. [Link]

-

Al-Salahi, R., et al. (2021). Fluorinated Diaryl Sulfonamides: Molecular Modeling, Synthesis, and In Vitro Validation as New CETP Inhibitors. PubMed, National Library of Medicine. [Link]

-

O'Brien, M. E., & O'Connor, D. A. (1985). Protonophoric properties of fluorinated arylalkylsulfonamides. Observations with perfluidone. Biochemical Pharmacology, 34(16), 2937-2942. [Link]

-

ResearchGate. (n.d.). Marketed fluorinated aromatic drugs. ResearchGate. [Link]

-

Ali, S., Bolinger, A. A., & Zhou, J. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Bentham Science. [Link]

-

Organic Letters. (2026). Organic Letters Ahead of Print. ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 10. Protonophoric properties of fluorinated arylalkylsulfonamides. Observations with perfluidone [pubmed.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 13. Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

Technical Overview & Physicochemical Profile

Compound: 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide Class: Poly-halogenated benzene sulfonamide Common Issue: "Brick Dust" insolubility (High crystallinity, low aqueous solubility).

To solve solubility issues, we must first understand the molecular drivers preventing dissolution. This molecule exhibits a "perfect storm" for insolubility in aqueous media:

-

Lipophilic Core: The aromatic ring is substituted with heavy halogens (Bromine, Fluorine) and a methoxy group, significantly increasing the logP (partition coefficient) and driving hydrophobic aggregation.

-

Crystal Lattice Energy: The sulfonamide moiety (

) acts as a strong hydrogen bond donor/acceptor, creating a rigid crystal lattice with high melting energy. -

Ionization State: The sulfonamide proton is weakly acidic (

). At physiological pH (7.4), the molecule remains largely neutral (uncharged), which is its least soluble form.

Solvent Compatibility Matrix

Use this matrix to select the primary vehicle for your stock solutions.

| Solvent System | Solubility Rating | Estimated Max Conc. | Application Context |

| DMSO (Anhydrous) | Excellent | > 100 mM | Primary stock for bioassays and storage. |

| DMF / DMAc | Good | 50 - 100 mM | Chemical synthesis; alternative if DMSO interferes. |

| Ethanol / Methanol | Moderate | 10 - 25 mM | Not recommended for long-term storage (evaporation risk). |

| PBS (pH 7.4) | Poor | < 10 | Do not use for stock preparation. |

| 0.1 M NaOH (aq) | Good | ~ 10 mM | Soluble as the sodium salt (deprotonated), but high pH is toxic to cells. |

Troubleshooting Guide: Biological Assays

Issue A: "The compound crashes out when I add the DMSO stock to the cell culture media."

Diagnosis: This is the most common failure mode. Adding a high-concentration DMSO stock (e.g., 10 mM) directly to an aqueous buffer causes a rapid change in polarity. The hydrophobic "brick dust" molecules aggregate faster than they can disperse.

The Solution: Intermediate Dilution Protocol Do not pipette directly from 100% DMSO to 0% DMSO. Use an intermediate step to "step down" the hydrophobicity.

Step-by-Step Protocol:

-

Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM.

-

Intermediate Step: Prepare a "Working Solution" at 100x the final assay concentration using pure DMSO.

-

Why? Keeping the compound in DMSO ensures it stays soluble during the dilution steps.

-

-

Rapid Dispersion:

-

Place your culture media (buffer) in a vortex or on a shaker.

-

Add the DMSO working solution slowly to the agitated media.

-

Critical: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

-

Issue B: "I need higher concentrations (>50 M) in aqueous media."

Diagnosis: The intrinsic solubility of the neutral molecule is exceeded. You must use a carrier system.

The Solution: Cyclodextrin Complexation

Sulfonamides form stable host-guest inclusion complexes with Hydroxypropyl-

HP-

-CD Formulation Protocol:

-

Prepare Vehicle: Dissolve 20% (w/v) HP-

-CD in water or PBS. Filter sterilize (0.22 -

Solubilization: Add the solid sulfonamide compound to the vehicle.

-

Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn clear.

-

Verification: If particles remain, centrifuge at 13,000 rpm for 5 mins and use the supernatant.

Decision Logic & Workflow

Use the following decision tree to determine the correct solubilization strategy for your specific experiment.

Caption: Figure 1. Solubility decision tree selecting between DMSO step-down protocols and Cyclodextrin encapsulation.

Frequently Asked Questions (FAQ)

Q1: Can I use ultrasonic acoustic droplet ejection (ADE) for this compound? A: Yes, and it is highly recommended. ADE (e.g., Echo® systems) transfers nanoliter volumes of pure DMSO stock directly into the assay well. This minimizes the "mixing time" where precipitation usually occurs, often allowing for higher supersaturated concentrations than manual pipetting [1].

Q2: Why not just use a sodium salt form?

A: While treating the compound with 1 equivalent of NaOH will deprotonate the sulfonamide (

Q3: Is the compound stable in DMSO? A: Generally, yes. However, sulfonamides can be prone to slow degradation if the DMSO contains water (hygroscopic).

-

Best Practice: Use anhydrous DMSO (99.9%), aliquot into single-use vials, and store at -20°C. Avoid repeated freeze-thaw cycles, which introduce atmospheric moisture.

Q4: How does the methoxy group affect solubility compared to other sulfonamides?

A: The methoxy group at the ortho position (relative to the fluorine or bromine, depending on exact numbering) adds lipophilicity and steric bulk. While it doesn't significantly change the acidic

References

-

PubChem. 5-bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride (Precursor Data). National Library of Medicine.

-

Caine, B. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science.

-

Mura, P., et al. (2010). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods.[1][2] Journal of Pharmaceutical Sciences.

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Technical Support: Optimization of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide Coupling

Case ID: 5-Br-3-F-2-OMe-Sulfonamide-Coupling Status: Active Priority: High (Process Chemistry/Medicinal Chemistry)

Executive Summary

You are encountering difficulties coupling 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide . This substrate presents a "perfect storm" of electronic and chelation challenges:

-

Electronic Deactivation: The methoxy group at position 2 is para to the bromine at position 5. Through resonance donation, this significantly increases electron density at the C-Br bond, slowing down the rate-limiting oxidative addition step.

-

Catalyst Poisoning: The primary sulfonamide (

) has a -

Protodebromination: Because oxidative addition is slow (due to #1), the active catalyst spends more time in solution, increasing the probability of reducing the bromide to a hydride (H) rather than coupling it.

This guide provides the specific protocols and mechanistic corrections required to suppress these side reactions.

Module 1: Troubleshooting Decision Matrix

Before altering your conditions, identify your specific failure mode using the logic flow below.

Figure 1: Diagnostic workflow for coupling failures.

Module 2: The "Dead Catalyst" (Poisoning & N-Arylation)

The Mechanism of Failure

The primary sulfonamide is the culprit. In the presence of bases, the N-H proton is removed. The resulting anion is an excellent ligand for Pd(II). Instead of undergoing transmetallation with your boronic acid, the Palladium gets "stuck" coordinated to the nitrogen.

Additionally, if the base is too strong (e.g.,

Corrective Actions

-

Ligand Selection (The "Buchwald" Shield): You must use bulky, electron-rich biaryl phosphine ligands.

-

Recommendation: XPhos or SPhos .

-

Why: The sheer bulk of the cyclohexyl and isopropyl groups on these ligands creates a "roof" over the Palladium center. This steric bulk physically prevents the sulfonamide nitrogen from binding to the metal, while still allowing the smaller aryl bromide to undergo oxidative addition [1, 2].

-

-

Base Selection:

-

Avoid: Alkoxides (

, -

Use: Weak inorganic bases.

(anhydrous or monohydrate) or

-

Module 3: The "Missing Bromine" (Protodebromination)

The Mechanism of Failure

You observe a product with mass

Common Hydride Sources (AVOID THESE):

-

Ethanol / Isopropanol: Pd can oxidize primary/secondary alcohols to aldehydes/ketones, generating a Pd-H species in the process.

-

Formate traces: Often found in lower-grade bases.

Corrective Actions

-

Solvent Switch: Move to strictly aprotic systems.

-

Preferred: 1,4-Dioxane, Toluene, or DME (Dimethoxyethane).

-

Cosolvent: If water is needed for the base, use a biphasic system (e.g., Toluene:Water 4:1) rather than a miscible alcohol blend.

-

-

Concentration: Run the reaction concentrated (

to

Module 4: Recommended Protocols

Protocol A: Direct Coupling (Optimization First)

Use this for initial attempts. It relies on ligand sterics to bypass protection.

| Component | Equivalents | Notes |

| Substrate | 1.0 | This compound |

| Boronic Acid | 1.2 - 1.5 | Excess required to outcompete homocoupling |

| Catalyst | 0.02 - 0.05 | |

| Ligand | 0.04 - 0.10 | XPhos or SPhos (Ratio Pd:L = 1:2) |

| Base | 3.0 | |

| Solvent | 1,4-Dioxane : Water (4:1) | |

| Temp |

Procedure:

-

Charge solid substrate, boronic acid,

, -

Seal and purge with Nitrogen/Argon for 5 minutes (Critical to prevent homocoupling).

-

Add degassed Dioxane/Water mixture via syringe.

-

Heat to

for 4–16 hours.

Protocol B: The "Nuclear Option" (Protection)

If Protocol A fails due to intractable poisoning or N-arylation, you must protect the sulfonamide.

Step 1: Protection with DMB (2,4-Dimethoxybenzyl) The DMB group is acid-labile but stable to basic coupling conditions.

-

React substrate with 2,4-dimethoxybenzyl alcohol (1.1 equiv) and

/ DIAD (Mitsunobu conditions) in THF. -

Alternative: Use DMB-Cl with

in DMF (mild heat).

Step 2: Coupling

Run standard Suzuki coupling (Protocol A, but ligand requirements are less stringent;

Step 3: Deprotection Treat coupled product with TFA (Trifluoroacetic acid) / DCM (1:1) at room temperature. The DMB group cleaves off, restoring the primary sulfonamide.

FAQ: Frequently Asked Questions

Q: My reaction turns black immediately. Is this bad? A: Not necessarily. Pd(0) particles are black. However, if it precipitates immediately (within minutes) as a "palladium mirror" on the glass, your catalyst has crashed out (catalyst death). This usually means your ligand is not stabilizing the Pd enough. Increase the Ligand:Pd ratio to 2:1 or 3:1.

Q: Can I use

Q: Why not just displace the Fluorine (

References

-

Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Technical Guide: Recrystallization of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

The following technical guide addresses the recrystallization and purification of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide . This document is structured as a Tier 3 Technical Support resource, designed for organic chemists and process development scientists.

Executive Summary & Solvent Selection

The purification of This compound (henceforth "Target Sulfonamide") presents unique challenges due to the interplay between its polar sulfonamide head group (

Based on structural activity relationships (SAR) and standard purification protocols for polysubstituted benzenesulfonamides, the following solvent systems are recommended.

Recommended Solvent Systems

| System Priority | Solvent Pair | Ratio (v/v) | Mechanism | Suitability |

| Primary (Standard) | Ethanol / Water | 3:1 to 1:1 | Anti-solvent precipitation | Best for general purity (>98%) and removal of inorganic salts.[1] |

| Secondary (Lipophilic) | Ethyl Acetate / n-Heptane | 1:2 to 1:4 | Solubility differential | Ideal for removing unreacted organic precursors (e.g., sulfonyl chlorides).[1] |

| Tertiary (High Polarity) | Isopropanol (IPA) / Water | 2:1 | Gradual crystallization | Use if the compound "oils out" in Ethanol/Water.[1] |

Detailed Experimental Protocols

Protocol A: Ethanol/Water Recrystallization (Standard)

Use this protocol for crude material obtained directly from ammonolysis of the sulfonyl chloride.[1]

Prerequisites:

-

Crude Target Sulfonamide (dried)[1]

-

Ethanol (Absolute or 95%)[1]

-

Deionized Water[1]

-

Activated Carbon (optional, for decolorization)[1]

Step-by-Step Methodology:

-

Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 50 mL of Ethanol . Heat to reflux (

) with magnetic stirring.-

Note: If the solid does not dissolve completely, add Ethanol in 5 mL increments.[1] Do not exceed 80 mL total.

-

-

Decolorization (Conditional): If the solution is dark brown/pink (indicating aniline oxidation), add 0.5 g of activated carbon.[1] Stir at reflux for 5 minutes, then filter hot through a Celite pad.

-

Nucleation: Remove from heat. While the solution is still hot (

), slowly add warm water (-

Critical: Do not add cold water, as this may cause "crashing out" of amorphous material.[1]

-

-

Re-solubilization: Add just enough hot Ethanol (1-2 mL) to clear the turbidity.[1]

-

Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours. Then, place in an ice bath (

) for 1 hour. -

Isolation: Filter the white crystalline solid using a Buchner funnel. Wash the cake with 20 mL of cold Ethanol/Water (1:1 mixture).

-

Drying: Dry in a vacuum oven at

for 12 hours.

Protocol B: Ethyl Acetate/Heptane (For Lipophilic Impurities)

Use this protocol if the impurity profile contains non-polar side products (e.g., bis-sulfonimides or unreacted halides).[1]

-

Dissolve the crude solid in minimal boiling Ethyl Acetate .

-

Remove from heat source.[1]

-

Add n-Heptane slowly until the solution becomes slightly cloudy.

-

Add a seed crystal if available.[1]

-

Cool gradually to room temperature, then refrigerate.

Troubleshooting Guide (FAQ)

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. What is happening?

Diagnosis: This is common with methoxy-substituted aromatics.[1] It occurs when the compound's melting point is depressed by impurities or solvent, causing it to separate as a liquid phase before crystallizing (Liquid-Liquid Phase Separation).[1] Corrective Action:

-

Reheat the mixture until the oil redissolves.

-

Add more solvent (Ethanol) to lower the concentration slightly.

-

Seed the solution with a pure crystal at a temperature above the oiling point.

-

Agitate vigorously during the cooling phase to induce nucleation.[1]

Q2: My product has a persistent pink/red hue.

Diagnosis: This indicates trace amounts of 5-bromo-3-fluoro-2-methoxyaniline (the likely precursor) or its oxidation products (diazo species).[1] Corrective Action:

-

Perform the Activated Carbon step described in Protocol A.

-

Ensure the pH of the recrystallization solution is neutral or slightly acidic; alkaline conditions can promote oxidation of aniline residues.[1]

Q3: The yield is low (<50%).

Diagnosis: The compound is likely too soluble in the solvent mixture, or the mother liquor retains significant product.[1] Corrective Action:

-

Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling step to harvest a "second crop."[1]

-

Check the pH.[1][2] Sulfonamides are weak acids (

).[1] If the solution is basic (e.g., residual ammonia from synthesis), the sulfonamide will exist as a salt and remain water-soluble.[1] Acidify the solution to pH 4-5 with dilute HCl to ensure it is in the neutral, less soluble form.

Technical Logic & Workflow Visualization

The following diagram illustrates the decision logic for purification based on the impurity profile.

Figure 1: Decision tree for solvent selection based on impurity profile.

References & Grounding

The protocols above are derived from standard methodologies for the purification of halogenated benzene sulfonamides and specific building block data.

-

Precursor Identification : The target sulfonamide is synthesized from 5-Bromo-3-fluoro-2-methoxyaniline (CAS: 239122-51-1) or its corresponding sulfonyl chloride (CID: 50989184).[1]

-

Source: [1]

-

-

General Sulfonamide Purification : "Purification of Laboratory Chemicals" outlines the standard use of Ethanol/Water and Acetone/Petroleum Ether for sulfonamide recrystallization.[1]

-

Synthesis Context : This compound is a structural analog to intermediates used in the synthesis of BRAF inhibitors (e.g., Encorafenib), where sulfonamide purity is critical for subsequent coupling reactions.[1]

-

Source: [1]

-

Sources

Removing residual solvents from 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

Subject: 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

CAS: 1352318-66-5 (Analogous) | Molecular Weight: ~284.1 g/mol

Chemical Profile: Halogenated Benzene Sulfonamide | Key Functionality: Sulfonamide (

Executive Summary

You are likely encountering difficulty removing residual solvents due to the amphiphilic nature of this molecule. The sulfonamide head group (

This guide replaces standard "drying" advice with displacement and lattice-breaking protocols.

Module 1: The "Sticky" Solvent Problem (DMF, DMSO, DMAc)

Symptom: NMR shows significant dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) peaks (2.7–3.0 ppm or 2.5 ppm) that do not decrease after 24+ hours of vacuum drying.

The Mechanism:

The sulfonamide protons are acidic (

Protocol A: The Aqueous Displacement Wash

Use this if your product is a solid precipitate.

-

Reslurry: Suspend the crude solid in Water:Isopropanol (9:1) . Use 10 volumes (10 mL per 1 g of solid).

-

Why Isopropanol? Pure water has high surface tension and may not wet the hydrophobic halogenated ring. 10% IPA ensures wetting without dissolving the product.

-

-

Agitate: Stir vigorously at 45°C for 2 hours .

-

The Logic: Heat increases the solubility of the residual DMF in the bulk water phase, while the sulfonamide remains insoluble.

-

-

Filtration: Filter while warm.

-

Wash: Rinse the cake with 2 volumes of water.

-

Check: Run a crude NMR. If DMF persists, proceed to Protocol B.

Protocol B: Azeotropic Distillation (The "Sweep" Method)

Use this if the product is soluble in organic solvents.

-

Dissolve the material in Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) .

-

Wash the organic layer with 5% Lithium Chloride (LiCl) solution (

volumes). -

The Chaser: Add Heptane and distill to dryness. Heptane forms azeotropes with many polar impurities and physically sweeps them out.

Module 2: Crystal Lattice Entrapment (DCM, THF)

Symptom: Residual Dichloromethane (DCM) or Tetrahydrofuran (THF) remains constant at ~5000 ppm despite high vacuum. The Mechanism: The solvent is not on the surface; it is trapped inside the crystal lattice (inclusion complex). Vacuum drying only removes surface solvent.

Protocol C: Solvent Exchange via Digestion

Goal: Break the crystal lattice and reform it in a solvent that is easier to remove (Class 3).

-

Solvent Selection: Choose a solvent with a higher boiling point than the trapped solvent but in which the product is only partially soluble (e.g., Ethanol or Heptane/EtOAc mix ).

-

Digestion:

-

Add 5–10 volumes of Ethanol.

-

Heat to reflux (78°C) until the solid almost dissolves or the crystal structure visibly changes (Ostwald ripening).

-

Cool slowly to Room Temperature (RT) with stirring.

-

-

Filtration: Filter the reformed crystals.

-

Result: The DCM is released into the mother liquor, and the new lattice contains Ethanol, which is less toxic (Class 3) and easier to dry.

-

Module 3: Thermal Sensitivity & Drying

Symptom: Product turns yellow/brown during drying; purity decreases.

Risk: While the sulfonamide is stable, the methoxy group (

Recommended Drying Conditions

| Parameter | Setting | Reason |

| Temperature | 40°C – 50°C | Prevent thermal degradation of the ether linkage. |

| Vacuum | < 10 mbar | Essential for removing high-boiling solvents. |

| Desiccant | Place a tray of KOH pellets in the oven to scavenge acidic vapors (if acid was used in synthesis). | |

| Bleed Gas | Nitrogen ( | Prevent oxidation of the aniline/sulfonamide nitrogen. |

Visual Workflow: Solvent Removal Decision Tree

Caption: Decision matrix for selecting the correct solvent removal protocol based on solvent type and entrapment mechanism.

Frequently Asked Questions (FAQs)

Q: Can I use high heat (>80°C) to force the DMF off? A: Not recommended. While the sulfonamide is stable, the combination of residual DMF (which decomposes to dimethylamine and CO at high heat) and the methoxy group can lead to side reactions. Furthermore, if your compound melts, the solvent will be trapped in the "glass" phase upon cooling, making it impossible to remove.

Q: My product is an oil. How do I remove the solvent? A: Oils trap solvents aggressively. You must induce crystallization or solidification.

-

Technique: Dissolve the oil in a minimum amount of DCM, then slowly add Hexane or Heptane while stirring until the solution turns cloudy. Rotovap slowly. If it oils out again, scratch the flask glass to induce nucleation. You need a solid lattice to effectively exclude the solvent.

Q: What are the ICH limits for these solvents? A: You should aim below these limits (ICH Q3C R8):

-

DMF (Class 2): 880 ppm

-

DCM (Class 2): 600 ppm

-

Methanol (Class 2): 3000 ppm

-

Ethanol (Class 3): 5000 ppm (0.5%)

Q: Why does the color change to pink/red during drying?

A: This often indicates the oxidation of the sulfonamide nitrogen or the presence of trace free bromine. Ensure you are drying under an inert atmosphere (

References

-